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Introduction

Onapristone is a synthetic steroidal antiprogestogen that functions as a pure, silent antagonist
of the progesterone receptor (PR).[1] Initially investigated as a potential contraceptive and for
the treatment of breast cancer, its development was halted in the 1990s due to concerns about
liver function abnormalities.[1][2] However, renewed interest has emerged in Onapristone,
particularly in an extended-release (ER) formulation, for the treatment of various progesterone
receptor-positive (PR+) cancers, including breast, endometrial, ovarian, and prostate cancers.
[3][4] This technical guide provides an in-depth overview of the early-phase clinical trials of
Onapristone, focusing on quantitative data, experimental protocols, and the underlying
signaling pathways.

Mechanism of Action

Onapristone is a type | progesterone receptor antagonist. It prevents the dimerization of PR
monomers, inhibits ligand-induced phosphorylation, and blocks the association of the PR with
its co-activators, thereby preventing PR-mediated DNA transcription. This inhibition of PR
signaling can lead to a reduction in the proliferation of cancer cells that are dependent on this
pathway for growth.

Progesterone Receptor Signaling Pathway
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Progesterone, a steroid hormone, plays a crucial role in regulating gene expression in target
cells. Upon binding to progesterone, the progesterone receptor (PR) undergoes a
conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR
dimer binds to specific DNA sequences known as progesterone response elements (PRES) in
the promoter regions of target genes, thereby modulating their transcription. The PR can also
be activated in a ligand-independent manner through phosphorylation by various kinases,
including those in the MAPK pathway. Onapristone acts by competitively binding to the PR
and preventing these downstream signaling events.
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Caption: Progesterone Receptor (PR) Signaling Pathway and Onapristone's Mechanism of
Action.

Early-Phase Clinical Trials

Several early-phase clinical trials have been conducted to evaluate the safety,
pharmacokinetics, and preliminary efficacy of Onapristone, particularly its extended-release
(ONA-ER) formulation. These studies have enrolled patients with a variety of PR-positive

cancers.
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Experimental Protocols

The general design of these early-phase trials follows a dose-escalation and cohort expansion
model.
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Caption: Generalized Experimental Workflow for Onapristone Early-Phase Trials.
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A key study is the Phase I/l trial NCT02052128, which was an open-label, multicenter,

randomized, parallel-group study.

Phase | (Dose Escalation): The primary objective was to determine the recommended Phase
I dose (RP2D) of ONA-ER. Patients were randomized to receive ONA-ER at doses of 10,
20, 30, 40, or 50 mg twice daily (BID), or immediate-release (IR) Onapristone at 100 mg
once daily (QD). The dose-limiting toxicity (DLT) observation period was 57 days.

Phase Il (Cohort Expansion): This phase aimed to evaluate the overall response rate (ORR)
in patients with recurrent or metastatic activated progesterone receptor-positive (APRpos)
uterine endometrioid adenocarcinoma at the determined RP2D.

Key Inclusion Criteria:

Post-menopausal female patients, 18 years of age or older.

Recurrent or metastatic PR-expressing cancer.

ECOG performance status of 0-1.

Adequate organ function.

Key Exclusion Criteria:

Body mass index (BMI) <18.5 or >35 kg/m2 .

QTc(F) interval >480 msec or clinically significant cardiac rhythm abnormalities.

Liver function test abnormalities at screening.

Quantitative Data Summary
Pharmacokinetics

Pharmacokinetic (PK) parameters have been evaluated for both immediate-release (IR) and

extended-release (ER) formulations of Onapristone. A population pharmacokinetic (PPK)

model described the plasma Onapristone time-concentration curves as a two-compartment

open model with linear elimination.
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Table 1: Pharmacokinetic Parameters of Onapristone

Value (Mean *
Parameter Formulation Dose SD or as Reference
specified)

tmax (Time to

maximum
IR 10 mg 1 hour (fasted)
plasma
concentration)
IR 10 mg 4 hours (fed)
t1/2 (Plasma 4.36 £0.81
) IR 10 mg
half-life) hours (fasted)
3.76 £ 0.36
IR 10 mg

hours (fed)

Cmax (Maximum
Decreased by

plasma IR 10 mg ]

) ~18% with food
concentration)
AUCO- (Area Increased by

IR 10 mg .

under the curve) ~13% with food
Recommended
Phase 2 Dose ER - 50 mg BID
(RP2D)

Safety and Tolerability

The extended-release formulation of Onapristone was developed to mitigate the liver function
test (LFT) elevations observed with the immediate-release formulation. Early-phase trials of
ONA-ER have generally shown it to be well-tolerated.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) with ONA-ER
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Adverse Event Grade

Frequency

Population Reference

PR+

malignancies

Any Drug- 61.4% (54/88 )
Any ) (breast, ovarian,
Related AE patients) )
endometrial,
prostate cancer)
Elevated Patients with
Any 20% )
ALT/AST liver metastases
Patients without
Any 6.3% )
liver metastases
Not specified in
detail, but Previously
Grade = 3 included G3 LFT  treated recurrent
TEAEs (>1 3 elevations in 4 or metastatic PR-
patient) patients (8%) expressing
with liver cancers
progression
Recurrent
granulosa cell,
' low-grade serous
Febrile ) )
i 3 1 patient ovarian, or
Neutropenia o
endometrioid
endometrial
cancer
Recurrent
granulosa cell,
low-grade serous
Anemia 3 1 patient ovarian, or

endometrioid
endometrial

cancer
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Importantly, in the Phase | study of ONA-ER, no dose-limiting toxicity was observed, and
reported liver function test elevations were related to liver metastases.

Preliminary Efficacy

While the primary focus of early-phase trials is safety and dose determination, preliminary

efficacy has also been assessed.

Table 3: Preliminary Efficacy of Onapristone in Early-Phase Trials
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Triallindicat Efficacy
. Treatment N ) Result Reference
ion Endpoint
Phase | ONA-ER Clinical
(NCT020521 (various 52 Benefit = 24 9 patients
28) doses) weeks
Stable )
_ 11 patients
Disease
Phase Il 4-month
OATH ONA-ER + Progression-
9 (evaluable) ) 77%
(NCT039091 Anastrozole Free Survival
52) (PFS) Rate
22% (2
Overall _
confirmed
Response i
partial
Rate (ORR)
responses)
Median Time
Phase Il ONA-ER +
11 to 63 days
SMILE Fulvestrant )
Progression
Stable
Disease as 4 0of 11
Best patients
Response
Overall
Phase Il 14 (aGCT
ONA-ER Response 0%
Basket Study cohort)
Rate (ORR)
Clinical
Benefit Rate 42.9%
(CBR)
12-month
14.3%
PFS Rate
Phase I Onapristone 18 Overall 67% (56%
(Primary 100 mg/day Tumor partial
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Breast (IR) Remission response,
Cancer) Rate 11% stable
disease)
Conclusion

Early-phase clinical trials of Onapristone, particularly the extended-release formulation, have
established a manageable safety profile and a recommended Phase Il dose of 50 mg BID. The
pharmacokinetic data support the use of the ER formulation to provide consistent drug
exposure while potentially mitigating the risk of hepatotoxicity associated with the immediate-
release version. Preliminary efficacy signals have been observed in several tumor types,
including endometrial and breast cancer, warranting further investigation in later-phase trials.
The development of a companion diagnostic to identify patients with activated progesterone
receptors may further enhance the clinical utility of Onapristone. Continued research is
essential to fully elucidate the therapeutic potential of this targeted agent in the treatment of
progesterone receptor-positive malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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